molecular formula C12H20O B8471857 4-Isobutyl-1-methylcyclohex-3-enecarbaldehyde

4-Isobutyl-1-methylcyclohex-3-enecarbaldehyde

Cat. No. B8471857
M. Wt: 180.29 g/mol
InChI Key: QNENNMKDTKRFHB-UHFFFAOYSA-N
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Patent
US08999914B2

Procedure details

Anhydrous AlCl3 (0.6 g, 4.1 mmol) was suspended in toluene (250 ml) with vigorous stirring and a slow flow of nitrogen applied. Methacrolein (90% tech., 14 ml, 160 mmol) was added at room temperature over 10 min causing a slight increase in temperature. After stirring for 15 min, 5-methyl-3-methylenehex-1-ene 2 (25 g, 140 mmol) was added over 30 min causing the temperature to rise further to 31° C. The reaction mixture was stirred for 2 h and then quenched with sat. NaHCO3 solution (200 ml). After brief agitation the phases were separated and the lower aqueous phase extracted with toluene (300 ml). The combined organic phases were washed with sat. sodium potassium tartrate solution (2×200 ml) and water (300 ml), dried (Na2SO4) and concentrated in vacuo. The oil was purified by short Vigreux distillation at reduced pressure to give 3a as a colorless oil (12 g, 48% yield) containing ca. 10% GC of an isomer 3′a.
Quantity
14 mL
Type
reactant
Reaction Step One
Name
5-methyl-3-methylenehex-1-ene
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Four
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH3:6][CH:7]([CH3:13])[CH2:8][C:9](=[CH2:12])[CH:10]=[CH2:11]>C1(C)C=CC=CC=1.[Al+3].[Cl-].[Cl-].[Cl-]>[CH2:8]([C:9]1[CH2:12][CH2:4][C:3]([CH3:5])([CH:2]=[O:1])[CH2:11][CH:10]=1)[CH:7]([CH3:13])[CH3:6] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
O=CC(C)=C
Step Two
Name
5-methyl-3-methylenehex-1-ene
Quantity
25 g
Type
reactant
Smiles
CC(CC(C=C)=C)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a slight increase in temperature
STIRRING
Type
STIRRING
Details
After stirring for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to rise further to 31° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with sat. NaHCO3 solution (200 ml)
CUSTOM
Type
CUSTOM
Details
After brief agitation the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the lower aqueous phase extracted with toluene (300 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with sat. sodium potassium tartrate solution (2×200 ml) and water (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oil was purified by short Vigreux distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CCC(CC1)(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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